molecular formula C11H10F3NO3 B141449 Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate CAS No. 145513-97-9

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate

Cat. No. B141449
M. Wt: 261.2 g/mol
InChI Key: UZPZHEHQDFPRST-QMMMGPOBSA-N
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Description

“Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate” is a complex organic compound. It likely contains a methyl group (CH3), a phenyl group (C6H5), a trifluoroacetamido group (CF3CONH2), and an acetate group (CH3COO). The “(2S)” notation suggests that it’s a chiral molecule, meaning it has a non-superimposable mirror image .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoroacetamido group and the attachment of the phenyl and acetate groups. One possible method could involve the use of 2,2,2-Trifluoroacetamide , which is used in the synthesis of primary amines .

Scientific Research Applications

Electrochemical Fluorination Techniques

Research by Dmowski and Kozłowski (1997) explored the electrochemical fluorination of methyl cinnamates, leading to diastereoisomeric mixtures of fluorinated compounds, including 2,3-difluoro-3-phenylpropionates and fluoroacetamides, with significant chemical yields. This study highlights the influence of substituents on the chemo- and regioselectivity of fluorination, demonstrating the potential for precise modifications in organic synthesis processes (Dmowski & Kozłowski, 1997).

Synthesis and Characterization of Hybrid Materials

Zhao et al. (2016) introduced a novel method for preparing graphene oxide/rare-earth complex hybrid luminescent materials, utilizing ligands such as 2-Thenoyltrifluoroacetone for Eu3+ ions. The study underscores the materials' good solubility, long luminescent lifetime, and high fluorescence quantum yield, marking significant advancements in the development of materials for potential applications in medicine and as biological markers (Zhao et al., 2016).

Advanced Organic Synthesis Methods

Ebner, Tambar, and Stoltz (2009) discovered a novel Pd(OAc)2-catalyzed methylation reaction by dicumyl peroxide via aryl C−H bond activation. This methodology allows for diverse applications in the synthesis of complex organic molecules, indicating the potential for Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate in facilitating innovative synthetic routes (Ebner, Tambar, & Stoltz, 2009).

Mechanistic Insights into Organic Reactions

A study on the Pummerer reaction intermediate by Tamura et al. (1981) demonstrates the intricate mechanisms involved in cationic olefin cyclization, providing a deeper understanding of the reactions' pathways and potential applications in synthetic organic chemistry (Tamura et al., 1981).

properties

IUPAC Name

methyl (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-9(16)8(7-5-3-2-4-6-7)15-10(17)11(12,13)14/h2-6,8H,1H3,(H,15,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPZHEHQDFPRST-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628458
Record name Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate

CAS RN

145513-97-9
Record name Methyl (αS)-α-[(2,2,2-trifluoroacetyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145513-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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